3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate serves as a crucial synthetic building block in organic chemistry. It is primarily utilized in scientific research for developing novel compounds with potential biological activities, particularly in the field of medicinal chemistry. [, , ] Its importance stems from the presence of the quinazolinone core, a privileged scaffold found in numerous bioactive natural products and pharmaceuticals. [, ]
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a chemical compound with the molecular formula . It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is recognized for its potential applications in medicinal chemistry and pharmacology due to its unique structural features and biological activities.
This compound is categorized under the following classifications:
The synthesis of 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate typically involves several steps:
The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity. Common solvents include ethanol or dimethylformamide. The reaction can be monitored using thin-layer chromatography to ensure completion.
The molecular structure of 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate consists of a quinazoline core with a methoxy group at position 7 and an acetyl group at position 6. This structure contributes to its biological activity.
Key structural data includes:
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating properties of the methoxy group, which can facilitate electrophilic aromatic substitution reactions.
The biological mechanism of action for 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is not fully elucidated but is believed to involve interaction with specific cellular targets:
Studies indicate that quinazoline derivatives often exhibit activity against various cancer cell lines, suggesting that this compound may possess similar properties.
Key chemical properties include:
Safety data sheets from sources like Sigma-Aldrich provide insights into handling precautions and stability under different conditions .
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate has several scientific uses:
Quinazolinone derivatives represent a privileged scaffold in drug discovery due to their remarkable structural versatility and diverse biological activities. The core quinazolinone structure consists of a fused bicyclic system featuring a benzene ring joined to a pyrimidin-4(3H)-one ring, creating a planar, electron-rich heterocyclic framework amenable to extensive structural modification. This molecular architecture enables specific interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The 4-oxo functionality is particularly significant, serving as a hydrogen bond acceptor that enhances binding affinity to enzyme active sites. Positions C6 and C7 of the benzene ring (as in 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate) serve as critical modification points where substituents dramatically influence physicochemical properties and target selectivity [1] [4]. The C6 acetate group and C7 methoxy substitution in this specific compound create a distinct electronic profile that enhances membrane permeability while maintaining the hydrogen-bonding capacity essential for target engagement [3] [7].
The exploration of 4-oxoquinazolinones as bioactive compounds accelerated significantly in the late 20th century, paralleling advances in heterocyclic chemistry and cancer therapeutics. Early research focused on naturally occurring quinazolinone alkaloids like febrifugine, revealing their intrinsic biological potential. Synthetic efforts intensified with the discovery that 4-anilinoquinazolines could potently inhibit tyrosine kinases. The development pathway leading to 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate emerged from systematic structure-activity relationship (SAR) studies on quinazolinone anticancer agents. Researchers discovered that esterification at C6 (specifically acetate introduction) significantly improved the cellular uptake and metabolic stability of hydroxylated derivatives while retaining target affinity [1] [7]. This compound represents a key intermediate in the synthesis of several tyrosine kinase inhibitors, most notably Gefitinib, where it serves as a crucial building block for constructing the quinazolinone core with appropriate C6/C7 functionality [1] [8]. Its strategic importance is underscored by its designation as Gefitinib Intermediate IV in synthetic routes to this blockbuster anticancer drug [1] [4].
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate has transcended its role as a synthetic intermediate to become a valuable scaffold for developing novel therapeutic agents. Beyond its application in Gefitinib synthesis, this molecule exhibits direct biological activity against significant molecular targets. Research has demonstrated its potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis, and histone deacetylases (HDACs), which play key roles in epigenetic regulation of cancer cells [3] [4]. Importantly, studies using the human breast cancer cell line MCF-7 have confirmed its antiproliferative effects, suggesting potential as a lead compound for anticancer drug development [3] [7]. The molecule's balanced lipophilicity (predicted logP ≈ 0.4) and moderate molecular weight (234.21 g/mol) contribute to favorable drug-likeness properties according to Lipinski's rule of five, further enhancing its utility in medicinal chemistry programs [7]. These attributes make it a versatile starting point for generating analogs targeting kinase-dependent signaling pathways and epigenetic regulation mechanisms in oncology and beyond.
Table 1: Essential Chemical Identity of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
Property | Value |
---|---|
Systematic Name | 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate |
Synonyms | Gefitinib Intermediate IV; 6-Acetoxy-7-methoxy-3H-quinazolin-4-one; 4-Hydroxy-7-methoxyquinazolin-6-yl acetate |
CAS Registry Number | 179688-53-0 |
Molecular Formula | C₁₁H₁₀N₂O₄ |
Molecular Weight | 234.21 g/mol |
Melting Point | 293 °C |
XLogP3 | 0.4 (Predicted) |
Topological Polar Surface Area | 77 Ų |
Hazard Statements | H302, H315, H319, H335 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: